Methyl 2-benzamido-2-chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-benzamido-2-chloroacetate is an organic compound with the molecular formula C10H10ClNO3. It is a derivative of chloroacetic acid and benzamide, characterized by the presence of a benzamido group and a chloroacetate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-benzamido-2-chloroacetate can be synthesized through the reaction of benzamide with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-benzamido-2-chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Condensation Reactions: The benzamido group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Condensation Reactions: Catalysts such as p-toluenesulfonic acid or Lewis acids.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives such as azides or thiocyanates.
Hydrolysis: Formation of 2-benzamido-2-chloroacetic acid.
Condensation Reactions: Formation of imines or enamines with various aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
Methyl 2-benzamido-2-chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of methyl 2-benzamido-2-chloroacetate involves its interaction with various molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The benzamido group can form hydrogen bonds with target proteins, influencing their activity. The ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-benzamido-2-bromoacetate: Similar structure but with a bromo group instead of a chloro group.
Ethyl 2-benzamido-2-chloroacetate: Similar structure but with an ethyl ester instead of a methyl ester.
2-Benzamido-2-chloroacetic acid: The hydrolyzed form of methyl 2-benzamido-2-chloroacetate.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. Its chloro group makes it a versatile intermediate for further chemical modifications, while the benzamido group provides opportunities for hydrogen bonding and interaction with biological targets .
Eigenschaften
CAS-Nummer |
56538-74-0 |
---|---|
Molekularformel |
C10H10ClNO3 |
Molekulargewicht |
227.64 g/mol |
IUPAC-Name |
methyl 2-benzamido-2-chloroacetate |
InChI |
InChI=1S/C10H10ClNO3/c1-15-10(14)8(11)12-9(13)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,12,13) |
InChI-Schlüssel |
ODZNELKGXZFXTI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(NC(=O)C1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.